molecular formula C22H14Br2 B12530618 1,3-Bis(4-bromophenyl)azulene CAS No. 862421-94-1

1,3-Bis(4-bromophenyl)azulene

Cat. No.: B12530618
CAS No.: 862421-94-1
M. Wt: 438.2 g/mol
InChI Key: XHEMAMXSFJOVMM-UHFFFAOYSA-N
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Description

1,3-Bis(4-bromophenyl)azulene is an organic compound that belongs to the class of azulene derivatives Azulene is a non-alternant aromatic hydrocarbon known for its unique structure, which consists of fused five- and seven-membered rings The compound this compound is characterized by the presence of two bromophenyl groups attached to the 1 and 3 positions of the azulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-bromophenyl)azulene typically involves the bromination of azulene followed by the introduction of bromophenyl groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromophenyl)azulene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1,3-Bis(4-bromophenyl)azulene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)azulene involves its interaction with molecular targets through its aromatic core and bromophenyl groups. The compound can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2-thienyl)azulene
  • 1,3-Bis(2-pyrrollyl)azulene
  • 1,3-Bis(4-methylphenyl)azulene

Comparison

1,3-Bis(4-bromophenyl)azulene is unique due to the presence of bromine atoms, which can significantly influence its reactivity and electronic propertiesFor instance, the bromine atoms can participate in specific substitution and coupling reactions that are not possible with other substituents .

Properties

CAS No.

862421-94-1

Molecular Formula

C22H14Br2

Molecular Weight

438.2 g/mol

IUPAC Name

1,3-bis(4-bromophenyl)azulene

InChI

InChI=1S/C22H14Br2/c23-17-10-6-15(7-11-17)21-14-22(16-8-12-18(24)13-9-16)20-5-3-1-2-4-19(20)21/h1-14H

InChI Key

XHEMAMXSFJOVMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C(C=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C=C1

Origin of Product

United States

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